molecular formula C15H13Cl2NO3 B5802140 N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide

N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide

Cat. No.: B5802140
M. Wt: 326.2 g/mol
InChI Key: YBCXUPVSCXGGJC-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups and two chlorine atoms attached to the benzene rings

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-3-9(4-14(8-13)21-2)15(19)18-12-6-10(16)5-11(17)7-12/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCXUPVSCXGGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3,5-dimethoxyaniline. The reaction is carried out in the presence of coupling agents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: Its structural features make it a candidate for studying structure-activity relationships and optimizing pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and methoxy groups enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Comparison: N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both methoxy and chlorine substituents on the benzene rings. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .

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